molecular formula C21H20N4O4S B2537763 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide CAS No. 1190755-22-6

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide

Cat. No. B2537763
CAS RN: 1190755-22-6
M. Wt: 424.48
InChI Key: FOEJEMVOWHWAMY-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Potential

2,3-Benzodiazepines and their analogs are of great interest in the field of heterocyclic chemistry due to their potential as novel therapeutic agents. The exploration of diazepine derivatives fused with five-membered nitrogen heterocycles has yielded a variety of compounds with significant biological efficacy. This research area is crucial for discovering new drugs that could be effective against diseases with no current remedy and for developing new antibacterial agents to combat the spread of multi-resistant pathogens (Földesi, Volk, & Milen, 2018).

Synthetic Approaches and Biological Applications

The synthesis of benzodiazepines and related compounds from o-phenylenediamines demonstrates the versatility of these molecules. This synthetic flexibility allows for the creation of compounds with a wide range of biological applications, indicating the potential for benzodiazepines in various therapeutic contexts beyond their well-known sedative and anxiolytic effects. The development of methods for synthesizing azolylthiazoles and other related compounds has been a significant focus of research, reflecting the ongoing interest in expanding the utility of benzodiazepines in medicine (Ibrahim, 2011).

properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-12-7-8-15-17(11-12)30-21(24-15)25-18(26)10-9-16-20(28)22-14-6-4-3-5-13(14)19(27)23-16/h3-8,11,16H,2,9-10H2,1H3,(H,22,28)(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEJEMVOWHWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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